molecular formula C7H9NO2S B180765 Phenylmethanesulfonamide CAS No. 4563-33-1

Phenylmethanesulfonamide

Cat. No.: B180765
CAS No.: 4563-33-1
M. Wt: 171.22 g/mol
InChI Key: ABOYDMHGKWRPFD-UHFFFAOYSA-N
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Description

Phenylmethanesulfonamide is an organic compound with the chemical formula C7H9NO2S. It is also known as N-phenylmethanesulfonamide. This compound is characterized by a phenyl group attached to a methanesulfonamide moiety. It appears as a white to light beige crystalline powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmethanesulfonamide can be synthesized through the reaction of methanesulfonamide with aniline under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or acetone, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
Phenylmethanesulfonamide derivatives have been extensively studied for their antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. Research indicates that modifications to the phenyl ring can enhance antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Drug Development
this compound has been investigated as a lead compound in the development of new drugs targeting viral infections, particularly hepatitis C. Its derivatives have shown promise as non-nucleoside inhibitors of the NS5B polymerase enzyme, crucial for viral replication. Studies have demonstrated that these compounds exhibit potent inhibitory effects with low effective concentrations (EC50 < 50 nM) against multiple HCV genotypes .

Biochemical Research

Enzyme Inhibition Studies
In biochemical assays, this compound serves as a probe to study enzyme interactions and inhibition mechanisms. Its ability to bind to active sites of enzymes allows researchers to investigate the structure-activity relationship (SAR) and optimize compounds for improved efficacy . For instance, its derivatives have been tested for their binding affinity to kinases involved in cancer progression, utilizing techniques such as surface plasmon resonance and molecular docking studies .

Biochemical Probes
The compound is also utilized as a biochemical probe in various assays to elucidate enzyme functions and pathways. Its structural features enable it to interact with specific proteins, making it a valuable tool in understanding complex biological processes.

Materials Science

Synthesis of Specialty Chemicals
this compound is employed in the synthesis of specialty chemicals and intermediates for pharmaceutical production. The versatility of its sulfonamide group allows for various chemical modifications, making it a key building block in organic synthesis .

Polymers and Nanomaterials
Recent studies have explored the incorporation of this compound into polymer matrices to enhance their properties. This includes improving thermal stability and mechanical strength, which are critical for applications in coatings and advanced materials .

Case Study 1: Antiviral Drug Development

A series of this compound derivatives were synthesized and evaluated for their antiviral activity against HCV. The most promising compound demonstrated significant inhibition of NS5B with favorable pharmacokinetic properties, paving the way for further clinical evaluation.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the interaction of this compound with specific kinases revealed critical binding interactions that could lead to the development of targeted cancer therapies. The study employed both in vitro assays and computational modeling to predict binding affinities.

Mechanism of Action

The mechanism of action of phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities. The pathways involved in its mechanism of action include the inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Phenylmethanesulfonamide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its balanced hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and pharmaceuticals .

Biological Activity

Phenylmethanesulfonamide, also known as sulfanilamide, is a sulfonamide antibiotic that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group (SO2NH2-SO_2NH_2) attached to a phenyl ring. Its molecular formula is C7H9N1O2SC_7H_9N_1O_2S, and it exhibits properties that contribute to its biological activity, such as solubility in water and the ability to form hydrogen bonds.

This compound exerts its biological effects primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, this compound disrupts the production of folate, leading to bacterial growth inhibition. This mechanism is similar to other sulfonamides, which have been widely used in treating bacterial infections.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, a study demonstrated that this compound could inhibit the growth of acute myeloid leukemia (AML) cells through differentiation induction.

Case Study: Acute Myeloid Leukemia

A phenotypic screen identified small molecules, including this compound derivatives, that stimulate differentiation in AML cell lines. The compound was administered at varying doses (0.33 mg/kg intravenously and 3 mg/kg orally) to CD-1 mice, revealing dose-dependent effects on cell viability and differentiation markers.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have indicated that variations in the substituents on the phenyl ring can enhance or diminish its efficacy as an antimicrobial or anticancer agent. For example:

  • Substituted Phenyl Derivatives : Alterations on the para position of the phenyl ring have shown improved binding affinity to DHPS.
  • Alkylation Effects : N-alkylated derivatives exhibited reduced potency against cancer cell lines compared to their unsubstituted counterparts.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that this compound has moderate plasma protein binding (approximately 11% unbound) and a low efflux ratio, indicating favorable absorption characteristics. Toxicity assessments have shown minimal adverse effects at therapeutic doses; however, further studies are required to evaluate long-term safety.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Phenylmethanesulfonamide in synthesized samples?

Methodological Answer:

  • Perform spectroscopic characterization using NMR (¹H and ¹³C) to confirm hydrogen and carbon environments, and IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
  • Validate the molecular structure via mass spectrometry to match the molecular ion peak with the theoretical molecular weight (171.22 g/mol) .
  • Cross-reference SMILES (NS(=O)(=O)Cc1ccccc1) and InChIKey (ABOYDMHGKWRPFD-UHFFFAOYSA-N) with databases like PubChem to ensure consistency .

Q. What are the recommended protocols for synthesizing this compound with high purity?

Methodological Answer:

  • Use nucleophilic substitution reactions, where benzyl chloride reacts with methanesulfonamide under anhydrous conditions.
  • Optimize solvent choice (e.g., DMF or THF) and reaction temperature (typically 60–80°C) to minimize side products.
  • Purify via recrystallization (using ethanol/water mixtures) and confirm purity by HPLC (>98% purity threshold) .

Q. How should researchers assess the solubility and stability of this compound in aqueous vs. organic solvents?

Methodological Answer:

  • Conduct solubility tests in a range of solvents (e.g., water, DMSO, ethanol) using gravimetric analysis or UV-Vis spectroscopy.
  • Perform accelerated stability studies under varying pH (2–12) and temperatures (4°C, 25°C, 40°C) to identify degradation products via LC-MS .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s biological activity?

Methodological Answer:

  • Define dose-response curves using in vitro assays (e.g., enzyme inhibition) with positive/negative controls.
  • Include replicates (n ≥ 3) and blinded analysis to reduce bias.
  • Address cytotoxicity by integrating cell viability assays (e.g., MTT) to distinguish specific activity from nonspecific toxicity .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Conduct meta-analysis of existing studies to identify variability in experimental conditions (e.g., assay type, concentration ranges).
  • Replicate conflicting experiments using standardized protocols (e.g., OECD guidelines) and validate findings with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What strategies optimize reaction yields in this compound derivatization for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature, solvent polarity).
  • Monitor reaction progress via TLC or GC-MS to identify optimal termination points.
  • Apply chemoinformatic tools (e.g., Schrödinger Suite) to predict reactive sites for functional group modifications .

Q. How should computational models be integrated with experimental data to study this compound’s mechanism of action?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, using crystallographic data from PDB.
  • Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding affinities.
  • Cross-validate computational results with NMR titration experiments to confirm ligand-protein interactions .

Q. Data Analysis & Ethical Compliance

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound studies?

Methodological Answer:

  • Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals and effect sizes to ensure reproducibility .

Q. How can researchers ensure compliance with ethical standards when using this compound in in vitro studies?

Methodological Answer:

  • Adhere to institutional biosafety protocols (e.g., BSL-2 for cell-based assays).
  • Document compound handling procedures (e.g., PPE requirements, waste disposal) as per OSHA guidelines.
  • Explicitly state in publications that the compound is not FDA-approved and is for research use only .

Properties

IUPAC Name

phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOYDMHGKWRPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063525
Record name Benzenemethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063525
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4563-33-1
Record name Phenylmethanesulfonamide
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Record name Phenylmethanesulfonamide
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Record name Toluene-α-sulphonamide
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Synthesis routes and methods I

Procedure details

The synthesis of the sulfonamide containing carboxylic acid precursor corresponding to the autoinducer analog 10 was accomplished by the two step sequence described below. Accordingly, a solution of α-toluenesulfonyl chloride (10 mmol) in CH2Cl2 (5 mL) was added dropwise to a stirred solution of octylamine (20 mmol) in CH2Cl2 (20 mL) at 0° C. The resulting mixture was subsequently stirred at room temperature for 30 min and was then extracted with H2O (3×24 mL) The organic phase was dried (MgSO4) and the solvent was evaporated in vacuo to provide the corresponding α-toluenesulfonamide (262 mg, 93%) as a colorless solid. Subsequent oxidative degradation of the phenyl moiety within this compound via the procedure of Sharpless, et al. [e.g., cat. RuCl3 hydrate, NaIO4, H2O/CH3CN/CCl4 (vide supra)] furnished the α-sulfonamidoacetic acid corresponding to homoserine lactone 10. Accordingly, a mixture of the above a-toluenesulfonamide (1.00 mmol), CCl4 (2 mL), CH3CN (2 mL), H2O (3 mL) and NaIO4 (14.50 mmol) was vigorously stirred at room temperature and RuCl3 hydrate (5 mg) was added. The reaction mixture was vigorously stirred for a further 2 h at room temperature and then CH2Cl2 (10 mL) was added and the phases were separated. The upper aqueous phase was extracted with three portions of CH2Cl2 and the combined organic phases were dried (MgSO4) and the solvents were removed in vacuo. Recrystallization of the residue from EtOH provided the α-sulfonamidoacetic acid (181 mg, 72%) as a colorless solid.
[Compound]
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5 (7.54 g, 0.0298 mole; see Example 5) and 4-methylmorpholine (9.04 g, 0.0894 mole, 9.83 mL) in 300 mL of anhydrous acetonitrile at 0° C. under N2 was added α-toluene-sulfonyl chloride (11.36 g, 0.0596 mole) in one portion. The solution was stirred at 0° C. for 1 hour and allowed to warm to and stir at ambient temperature for 19 hours. The solution was filtered and evaporated. The crude residue was purified by flash chromatography on silica gel using a hexane, CH2Cl2 : 4,1 to CH2C12 gradient system and afforded 12.05 g (99% yield) of product 6 as waxy reddish solid, mp 62-63° C. TLC (silica; CH2Cl2), Rf=0.45.
Quantity
9.83 mL
Type
reactant
Reaction Step One
Quantity
11.36 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods III

Procedure details

Previous intermediate from step 1 was dissolved in 2 mL of dichloromethane and triethylamine (0.035 mL, 0.249 mmol) was added. Solution was cooled to 0° C. and methane sulfonylchloride (0.020 mL, 0.238 mmol) was added. Reaction mixture was warmed to room temperature, stirred overnight, then concentrated under reduced pressure. Residue was purified by silica gel column chromatography (10-90% ethyl acetate in hexanes) to yield the intermediate benzylsulfonamide (35 mg, 78%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.035 mL
Type
reactant
Reaction Step Two
Quantity
0.02 mL
Type
reactant
Reaction Step Three
Yield
78%

Synthesis routes and methods IV

Procedure details

To a solution of 5 (7.54 g, 0.0298 mole; see Example 5) and 4-methylmorpholine (9.04 g, 0.0894 mole, 9.83 mL) in 300 mL of anhydrous acetonitrile at 0° C. under N2 was added α-toluene-sulfonyl chloride (11.36 g, 0.0596 mole) in one portion. The solution was stirred at 0° C. for 1 hour and allowed to warm. to and stir at ambient temperature for 19 hours. The solution was filtered and evaporated. The crude residue was purified by flash chromatography on silica gel using a hexane, CH2Cl2: 4,1 to CH2Cl2 gradient system and afforded 12.05 g (99% yield) of product 6 as waxy reddish solid, mp 62-63° C. TLC (silica; CH2Cl2), Rf=0.45.
Quantity
9.83 mL
Type
reactant
Reaction Step One
Quantity
11.36 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenylmethanesulfonamide
Phenylmethanesulfonamide
Phenylmethanesulfonamide
Phenylmethanesulfonamide
Phenylmethanesulfonamide

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